molecular formula C21H15BrCl2N2O2 B10954823 6-bromo-2-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

6-bromo-2-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10954823
M. Wt: 478.2 g/mol
InChI Key: KCYXXMQBOIPCPD-UHFFFAOYSA-N
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Description

6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichloroaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 6-bromoanthranilic acid under acidic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-HYDROXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE.

    Reduction: Formation of 6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3,4,5-TETRAHYDROQUINAZOLINE.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the bromine atom, which may affect its biological activity.

    6-CHLORO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-BROMO-2-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE may enhance its biological activity and specificity compared to similar compounds. This makes it a unique candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H15BrCl2N2O2

Molecular Weight

478.2 g/mol

IUPAC Name

6-bromo-2-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H15BrCl2N2O2/c1-28-15-4-2-3-14(11-15)26-20(16-7-6-13(23)10-18(16)24)25-19-8-5-12(22)9-17(19)21(26)27/h2-11,20,25H,1H3

InChI Key

KCYXXMQBOIPCPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(NC3=C(C2=O)C=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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